7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its fused pyrazolo[1,5-a]pyrimidine core and substituents including an imidazole ring, a phenyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the imidazole and pyrazolo[1,5-a]pyrimidine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its imidazole and pyrazolo[1,5-a]pyrimidine rings are particularly useful in designing compounds with specific biological activities.
Medicine: In medicine, this compound has potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific interactions and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring and are known for their diverse biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar fused ring structures and are used in various chemical and biological applications.
Uniqueness: What sets 7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine apart is its specific combination of substituents, which can lead to unique chemical and biological properties
Properties
IUPAC Name |
7-imidazol-1-yl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-2-6-15-11-17(22-10-9-19-13-22)23-18(21-15)16(12-20-23)14-7-4-3-5-8-14/h3-5,7-13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPUWRUGUIWNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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